Cpd7, in this context, refers to a potent and selective proteolysis targeting chimera (PROTAC) molecule designed to target Fibroblast Growth Factor Receptors 1 and 2 (FGFR1/2). [] This compound exhibits high specificity for FGFR1/2, demonstrating DC50 values around 10 nM, while largely sparing FGFR3. [] This selectivity is crucial for minimizing off-target effects and enhancing its therapeutic potential in FGFR1/2-driven cancers.
While the abstract doesn't offer a detailed structural formula, it indicates that Cpd7 differs significantly from known sulfonylureas like glimepiride. [] Molecular modeling based on a cryogenic electron microscopy structure of the KATP channel suggests that Cpd7 binds to a different region within the SUR1 binding site compared to sulfonylureas. []
Though the precise mechanism remains unelaborated, Cpd7's binding to SUR1 leads to increased calcium influx in insulinoma Min6 and INS-1 cells, triggering insulin secretion. [] This suggests its action ultimately converges on the established pathway of KATP channel inhibition leading to insulin release from pancreatic beta-cells. Interestingly, Cpd7 demonstrates effectiveness in overcoming sulfonylurea resistance induced by chronic glibenclamide treatment in Min6 and InS-1 cells, a phenomenon not observed with other known SUR1 antagonists. []
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: